molecular formula C10H13ClN2O2 B8670383 4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester

4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester

Cat. No.: B8670383
M. Wt: 228.67 g/mol
InChI Key: APURDRCSFCEZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol and methanol in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, pyrimidine N-oxides, and dechlorinated derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and providing neuroprotection. The compound also interacts with endoplasmic reticulum (ER) stress markers and apoptosis pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloropyrimidine-4-carboxylate
  • Methyl 2,4-dichloropyrimidine-6-carboxylate
  • 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

Uniqueness

4-chloro-2-(1,1-dimethylethyl)-5-Pyrimidinecarboxylic acid methyl ester is unique due to its tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)9-12-5-6(7(11)13-9)8(14)15-4/h5H,1-4H3

InChI Key

APURDRCSFCEZAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=N1)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ice cold (0-5° C.) POCl3 (35 mL) was added dropwise Et3N (0.4 mL), followed by methyl 2-t-butyl-4-hydroxypyrimidine-5-carboxylate (3.45 g, 16.4 mmol). The mixture was then warmed to 40° C. and stirred under Ar for 1 h, then concentrated and diluted with CHCl3 (100 mL) and poured carefully onto ice (˜300 g) and stirred at RT until the ice all melted. The organic phase was separated, washed with NaHCO3 (100 mL), H2O (100 mL), dried (Na2SO4), concentrated and dried to yield methyl 2-t-butyl-4-chloropyrimidine-5-carboxylate (3.28 g, 87% yield). 1H NMR (400 MHz, DMSO-d6): δ 1.35 (s, 9H), 3.90 (s, 3H), 9.14 (s, 1H).
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two

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